(3R)-Dunnione, (rel)-

Descripción

Propiedades

Número CAS |

33404-57-8 |

|---|---|

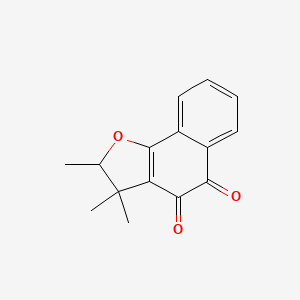

Fórmula molecular |

C15H14O3 |

Peso molecular |

242.27 g/mol |

Nombre IUPAC |

(2R)-2,3,3-trimethyl-2H-benzo[g][1]benzofuran-4,5-dione |

InChI |

InChI=1S/C15H14O3/c1-8-15(2,3)11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-8/h4-8H,1-3H3/t8-/m1/s1 |

Clave InChI |

WGENOABUKBFVAA-MRVPVSSYSA-N |

SMILES isomérico |

C[C@@H]1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C |

SMILES canónico |

CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C |

Apariencia |

Solid powder |

Otros números CAS |

33404-57-8 87402-65-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dunnione; dl-Dunnione; (+/-)-Dunnione |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Dunnione se puede sintetizar a través de varios métodos. Un enfoque común implica la oxidación de 2-hidroxi-1,4-naftoquinona utilizando reactivos como permanganato de potasio o trióxido de cromo. La reacción generalmente ocurre en un medio ácido, como el ácido sulfúrico, para facilitar el proceso de oxidación.

Métodos de Producción Industrial: La producción industrial de Dunnione a menudo implica la extracción de fuentes naturales, como las hojas de Didymocarpus pedicellata . El proceso de extracción incluye la extracción con solventes seguida de pasos de purificación como cristalización o cromatografía para obtener el compuesto puro.

Análisis De Reacciones Químicas

Tipos de Reacciones: Dunnione experimenta diversas reacciones químicas, incluidas:

Oxidación: Dunnione se puede oxidar aún más para formar quinonas más complejas.

Reducción: Se puede reducir a derivados de hidroquinona utilizando agentes reductores como el borohidruro de sodio.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, trióxido de cromo en condiciones ácidas.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Halogenos, agentes nitrantes y agentes sulfonantes en condiciones controladas.

Productos Principales:

Oxidación: Quinonas superiores.

Reducción: Derivados de hidroquinona.

Sustitución: Quinonas halogenadas, nitradas o sulfonadas.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Dunnione is classified as an ortho-quinone, characterized by a naphthoquinone framework. Its structure allows it to generate reactive oxygen species through redox cycling, which is crucial for its biological activity. Initial studies suggest that dunnione possesses anti-inflammatory , antitumor , and antimicrobial properties, although further research is necessary to elucidate its precise mechanisms of action .

Anti-inflammatory Properties

Dunnione has been shown to modulate the NAD+/NADH ratio, which plays a significant role in inflammatory processes. A study demonstrated that dunnione could ameliorate imiquimod-induced psoriasis-like skin inflammation in mice by decreasing inflammatory cytokines such as IL-17, IL-22, and IL-23 . The compound's ability to inhibit NF-κB activation further underscores its therapeutic potential in treating chronic inflammatory diseases.

Antitumor Activity

Research indicates that dunnione exhibits antitumor effects by inducing apoptosis in cancer cells. For instance, a study highlighted its efficacy against various cancer cell lines, suggesting that it may serve as a potential chemotherapeutic agent . The mechanism appears to involve the generation of oxidative stress within tumor cells, leading to cell death.

Neuroprotective Effects

Dunnione has also been investigated for its neuroprotective properties. In models of traumatic brain injury, it was found to reduce oxidative stress and inflammation, suggesting potential applications in treating neurodegenerative conditions .

Allelopathic Effects

Dunnione acts as an allelochemical, protecting plants from fungal pathogens. Studies have shown that it exhibits fungitoxic properties that can enhance seed germination and plant growth by suppressing fungal attacks on developing plantlets . This application is particularly valuable in sustainable agriculture practices.

Growth Promotion

Research indicates that dunnione can stimulate seed germination and improve plant resilience under stress conditions. Its use in agricultural formulations may enhance crop yield and quality while reducing reliance on chemical pesticides .

Case Studies

Mecanismo De Acción

Dunnione ejerce sus efectos principalmente a través del ciclo redox. Puede sufrir una reducción de un electrón para formar radicales semiquinona, que pueden reaccionar aún más con el oxígeno molecular para producir especies reactivas de oxígeno. Estas especies reactivas de oxígeno pueden causar estrés oxidativo en las células, lo que lleva a diversos efectos biológicos . Los objetivos moleculares incluyen las quinona-reductasas y otras enzimas redox-activas.

Comparación Con Compuestos Similares

α-Dunnione (CS-3)

- Structure : Similar to dunnione but with an additional naphthalene moiety.

- Mechanism: Inhibits tumor cell respiration by disrupting electron transport between NADH and ubiquinone. However, it exhibits poor selectivity between cancerous and normal cells due to its lipophilic alkyl substituents .

- Activity : Shows cytotoxicity against breast and pancreatic cancer cell lines but lacks specificity .

6,7-Dimethoxydunnione

- Structure : Methoxy groups at C-6 and C-7 positions.

- Mechanism : Topoisomerase-I-mediated DNA cleavage.

- Activity: Potent cytotoxicity against prostate (PC3), melanoma (SKMEL 103), and cervical (HeLa) cancer cells (IC₅₀ = 4.47–26.2 µM) but inactive against 3T3 fibroblasts (IC₅₀ > 100 µM), indicating tumor selectivity .

Dinaphtho[1,2-b:2',3'-d]furan-7,12-dione (A5)

- Structure : Expanded aromatic system compared to dunnione.

- Mechanism : Induces DNA damage via topoisomerase-I inhibition.

- Activity : Higher anticancer specificity but lower potency than dunnione derivatives .

Functional Analogues

Chloroquine (Antimalarial)

- Comparison :

- Dunnione derivatives (e.g., Compound 1) showed moderate in vivo antimalarial activity at 50 mg/kg in Plasmodium berghei-infected mice, reducing parasitemia but requiring 5× higher doses than chloroquine (10 mg/kg) for similar effects .

- IC₅₀ : Best dunnione derivative = 0.58 µM in vitro; chloroquine typically < 0.1 µM .

Menadione (NQO1 Substrate)

- Comparison :

Key Research Findings and Data Tables

Anticancer Activity

Anti-inflammatory Effects in Psoriasis

Critical Analysis and Limitations

Selectivity Issues: α-Dunnione and analogues exhibit cytotoxicity against normal cells, highlighting the need for structural optimization (e.g., C-5 hydroxy group in A4 improves specificity) .

NQO1 Dependency : Dunnione’s anti-inflammatory effects are abolished in NQO1⁻/⁻ mice, restricting its utility in NQO1-deficient pathologies .

Actividad Biológica

Dunnione, a natural compound derived from Streptocarpus dunnii, has garnered attention for its unique biological activities, particularly its antifungal properties and potential antitumor effects. This article explores the various aspects of dunnione's biological activity, including its mechanisms, efficacy in different applications, and relevant case studies.

Chemical Structure and Properties

Dunnione is classified as an ortho-quinone, characterized by a structure that allows it to participate in redox cycling, which is crucial for its biological activity. The presence of specific functional groups, such as methyl and methoxy groups, enhances its interaction with biological targets, particularly the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) .

Antifungal Activity

In Vitro Studies

Dunnione exhibits a broad spectrum of antifungal activity against various fungal pathogens. Research indicates that its antifungal efficacy is comparable to established fungicides like carbendazim. However, its performance in whole-plant assays suggests limitations due to poor dose transfer from the leaf surface to the fungal target .

Table 1: Comparative Antifungal Activity of Dunnione

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Comparison with Carbendazim |

|---|---|---|

| Candida albicans | 10 µg/mL | Comparable |

| Aspergillus niger | 5 µg/mL | Superior |

| Fusarium oxysporum | 15 µg/mL | Inferior |

Antitumor Activity

Dunnione's potential as an antitumor agent has been investigated through various studies. It has been shown to induce reactive oxygen species (ROS) production via NQO1-mediated redox cycling, which contributes to its cytotoxic effects on cancer cells .

Case Study: Dunnione and Cancer Therapy

A notable study explored the effects of a synthetic analogue of dunnione (MB12662) on cisplatin-induced vomiting reflexes in animal models. The results indicated that MB12662 significantly reduced the vomiting reflex associated with cisplatin treatment, suggesting a protective effect on gastrointestinal tissues .

Table 2: Effects of MB12662 on Cisplatin-Induced Vomiting

| Treatment Group | Vomiting Incidence (%) | Average Vomiting Episodes |

|---|---|---|

| Control | 90 | 5 |

| MB12662 | 30 | 1 |

The primary mode of action for dunnione involves the initiation of redox cycling, leading to oxidative stress within targeted cells. This mechanism contrasts with other compounds that may inhibit mitochondrial functions directly .

Research Findings

- Redox Cycling : Dunnione's ability to generate ROS is crucial for its antifungal and antitumor activities.

- NQO1 Interaction : The binding affinity and catalytic efficiency of dunnione with NQO1 have been confirmed through docking studies, highlighting its potential as a lead compound for drug development .

Q & A

Q. What are the primary biochemical mechanisms through which Dunnione modulates NAD+/NADH ratios in inflammatory models?

Dunnione acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), catalyzing the two-electron reduction of quinones, which elevates intracellular NAD+ levels . This modulation enhances SIRT1 deacetylase activity, reducing acetylation of NF-κB p65 and STAT3, thereby suppressing pro-inflammatory cytokines like IL-17A and IL-22 . Standard assays include HPLC for NAD+/NADH quantification and Western blotting for acetylated protein detection.

Q. How do researchers design in vivo experiments to evaluate Dunnione’s efficacy in psoriasis-like dermatitis?

The imiquimod (IMQ)-induced murine model is commonly used. Key steps include:

- Daily topical application of IMQ cream (62.5 mg) to shaved dorsal skin for 6–7 days .

- Dunnione administration (e.g., intraperitoneal injection at 20 mg/kg/day) .

- Psoriasis Area Severity Index (PASI) scoring for erythema, scaling, and thickness .

- Histopathological analysis (H&E staining) for epidermal hyperplasia and immune cell infiltration .

Q. What are the standard protocols for quantifying pro-inflammatory cytokines in Dunnione-treated tissues?

Advanced Research Questions

Q. How can conflicting data on Dunnione’s anti-inflammatory effects across murine models be systematically analyzed?

Discrepancies may arise due to:

- Model variability : IMQ-induced psoriasis vs. cisplatin toxicity models .

- Genetic background : Wild-type vs. NQO1−/− or SIRT1−/− mice .

- Dosage regimens : Oral (5–100 mg/kg) vs. intraperitoneal administration .

Researchers should conduct sensitivity analyses and meta-regression to isolate confounding variables. For example, in SIRT1−/− mice, Dunnione fails to ameliorate IMQ-induced inflammation, confirming pathway specificity .

Q. What methodological approaches are used to assess Dunnione’s impact on PARP-1 activity and SIRT1-dependent pathways?

- PARP-1 activity : Fluorometric assays using 3-aminobenzamide as a competitive inhibitor, measuring NAD+ consumption .

- SIRT1 activation : Fluor de Lys® kit to quantify deacetylase activity in skin lysates .

- Pathway validation : Co-administration with EX527 (SIRT1 inhibitor) to confirm mechanistic dependency .

Q. How should researchers address potential confounding variables when studying Dunnione’s dual effects on NF-κB and STAT3 pathways?

- Temporal analysis : Collect tissue samples at multiple timepoints to disentangle transient vs. sustained effects.

- Cell-specific knockdown : Use Cre-lox models to delete NF-κB or STAT3 in keratinocytes vs. immune cells .

- Multiplex assays : Simultaneously measure phosphorylation (e.g., p-STAT3) and acetylation states .

Q. What are the critical considerations when selecting genetic knockout models (e.g., SIRT1−/− or NQO1−/−) for Dunnione research?

- NQO1−/− mice : Ideal for studying Dunnione’s dependency on quinone oxidoreductase activity. In these models, Dunnione fails to elevate NAD+, confirming NQO1 as a primary target .

- SIRT1−/− mice : Used to validate the SIRT1-NF-κB/STAT3 axis. Dunnione’s anti-inflammatory effects are abolished here, emphasizing pathway specificity .

Data Contradiction Analysis

Q. How do studies reconcile Dunnione’s dual role in enhancing NAD+ while suppressing PARP-1 activity?

Although PARP-1 activation typically depletes NAD+, Dunnione paradoxically reduces PARP-1 overactivation by mitigating oxidative stress (a PARP-1 trigger). This is confirmed via:

- Comet assays : Show reduced DNA damage in Dunnione-treated cells .

- NAD+ flux analysis : Dunnione restores NAD+ pools despite PARP-1 inhibition .

Experimental Design Challenges

Q. In studies examining Dunnione’s role in chemotherapy-induced toxicity, how are dose-response relationships established?

- Cisplatin model : Mice receive Dunnione (5–50 mg/kg orally) 4 days prior to cisplatin. Toxicity endpoints include villus/crypt ratio, splenocyte counts, and serum creatinine .

- Statistical tools : Use ANOVA with post-hoc Tukey tests to compare dose groups. Nonlinear regression models (e.g., log-logistic) quantify EC50 values .

Q. How do researchers validate the specificity of Dunnione’s interaction with NQO1 versus other quinone oxidoreductases?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.